molecular formula C7H11NO3 B12880712 (2S,3S,4R)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid

(2S,3S,4R)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B12880712
M. Wt: 157.17 g/mol
InChI Key: LBIUUNLXZPGHBA-LMVFSUKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S,4R)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with a unique structure that includes a pyrrolidine ring substituted with methyl groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as a substituted amino acid or a lactam, under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to improve yield, reduce waste, and ensure the stereochemical purity of the product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may yield alcohols. Substitution reactions can lead to a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,3S,4R)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3S,4R)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,4R)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid: Unique due to its specific stereochemistry and functional groups.

    (S)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid: Similar structure but different stereochemistry.

    ®-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid: Another stereoisomer with different properties.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(2S,3S,4R)-3,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-3-4(2)6(9)8-5(3)7(10)11/h3-5H,1-2H3,(H,8,9)(H,10,11)/t3-,4+,5-/m0/s1

InChI Key

LBIUUNLXZPGHBA-LMVFSUKVSA-N

Isomeric SMILES

C[C@H]1[C@H](C(=O)N[C@@H]1C(=O)O)C

Canonical SMILES

CC1C(C(=O)NC1C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.